3-Hexanol, nitrate
Description
Significance of Organic Nitrates in Contemporary Chemical Science
Organic nitrates (RONO₂) are a class of organic compounds that command significant interest across diverse fields of chemical science. Historically, they are known as potent vasodilators in medicine, a function derived from their ability to release nitric oxide (NO), a critical signaling molecule in many physiological processes. ontosight.aimdpi.com The oldest class of NO-donating drugs includes well-known compounds like glyceryl trinitrate and isosorbide (B1672297) dinitrate, which are used to treat cardiovascular conditions by mimicking the effects of endogenous NO. mdpi.com The search for new organic nitrates with improved therapeutic profiles continues to be an active area of research. mdpi.com
Beyond their pharmacological applications, organic nitrates play a crucial role in atmospheric chemistry. They are formed through the chemical transformation of nitrogen oxides (NOx), which are often emitted from industrial activities and fossil fuel combustion. noaa.govanr.fr In the atmosphere, organic nitrates act as temporary reservoirs for nitrogen oxides. noaa.govcopernicus.org The formation and degradation of these compounds, influenced by factors like sunlight, are integral to the chemistry of air pollution, impacting the formation of ozone and secondary organic aerosols. noaa.govacs.org The study of their reaction mechanisms, lifetimes, and transport helps to model and understand air quality. anr.frcopernicus.org
Overview of Hexanol Derivatives in Organic Chemistry
Hexanol derivatives are based on hexanol (C₆H₁₄O), a six-carbon alcohol. ontosight.ai As a secondary alcohol, 3-hexanol (B165604) features a hydroxyl (-OH) group on the third carbon atom of its six-carbon chain. Hexanols exist as various isomers, including 1-hexanol, 2-hexanol, and 3-hexanol, which differ by the position of the hydroxyl group. foodb.cahmdb.ca This structural variation leads to distinct physical and chemical properties for each isomer.
These compounds are versatile in organic chemistry. They are utilized as solvents, fragrance components in the perfume industry, and as flavoring agents. foodb.canih.govgoogle.com For instance, certain hexanol and hexenol (an unsaturated version) isomers are known components of the aroma of freshly mown grass and are found in the essential oils of many plants. foodb.canih.gov In chemical synthesis, hexanols and their precursors, like hexanones, are valuable intermediates. They can be synthesized through various methods, including the hydrogenation of ketones or via Grignard reactions, which allow for the construction of the carbon skeleton. youtube.com The reactivity of the hydroxyl group allows for the synthesis of a wide array of derivatives, including the nitrate (B79036) ester.
Research Rationale for Investigating 3-Hexanol, Nitrate
The specific research interest in this compound stems from the combination of its constituent parts: the 3-hexanol backbone and the organic nitrate functional group. The rationale for its investigation lies at the intersection of structure-activity relationship studies, synthetic chemistry, and materials science.
By attaching a nitrate group to the 3-hexanol structure, a molecule is created that merges the properties of a six-carbon alkyl chain with the distinct reactivity of a nitrate ester. Research into this specific compound allows chemists to explore how the size, branching, and stereochemistry of the hexyl group influence the characteristics of the nitrate ester. This is compared to simpler, more commonly studied alkyl nitrates. The oxidation of alcohols can lead to the formation of aldehydes, ketones, and organic nitrates as major products. researchgate.net
Investigations may focus on the synthesis and characterization of this compound to understand its stability, reactivity, and spectroscopic properties. The synthesis could involve the nitration of 3-hexanol, a reaction that requires careful control. The study of its degradation pathways, whether through hydrolysis, photolysis, or reaction with atmospheric radicals, provides valuable data for atmospheric chemistry models. copernicus.orgresearchgate.net Furthermore, as a member of the organic nitrate family, it holds potential as a reference compound in the development of new energetic materials or as a pharmacological agent, where the lipophilicity of the hexyl group could modify its biological activity compared to smaller organic nitrates. ontosight.ai
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₃NO₃ | chembk.comnih.gov |
Table 2: Properties of Parent Compound: 3-Hexanol
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₄O | chemsrc.com |
| Molecular Weight | 102.175 g/mol | chemsrc.com |
| Density | 0.812 g/mL at 25 °C | chemsrc.com |
| Boiling Point | 134.4 °C | chemsrc.com |
Structure
3D Structure
Properties
CAS No. |
82944-60-3 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
hexan-3-yl nitrate |
InChI |
InChI=1S/C6H13NO3/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3 |
InChI Key |
OJOZCOXRANAOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)O[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hexanol, Nitrate
Esterification Reactions: Detailed Mechanisms and Catalytic Systems
Esterification is a fundamental process for the synthesis of 3-hexanol (B165604), nitrate (B79036). This involves the reaction of 3-hexanol with a nitrating agent. Several methods are employed, each with distinct mechanisms and catalytic systems.
Nitration with Mixed Acids (e.g., HNO₃/H₂SO₄)
A common and traditional method for preparing nitrate esters is the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). open.edu The reaction mechanism involves the protonation of nitric acid by the stronger sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Reaction Mechanism:
Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack: The alcohol (3-hexanol) acts as a nucleophile, attacking the nitronium ion.
Deprotonation: A base (such as the bisulfate ion) removes a proton from the oxonium ion intermediate to yield the final product, 3-hexanol, nitrate, and regenerates the acid catalyst. byjus.com
This reaction is typically carried out by heating the alcohol and carboxylic acid with an acid catalyst. byjus.comchemguide.co.uk The use of mixed acids is effective for producing nitrate esters from various alcohols, including polyols like glycerol (B35011) and pentaerythritol. open.edu
| Reactants | Catalyst | Product | Key Features |
| 3-Hexanol, Nitric Acid | Sulfuric Acid | This compound | Forms highly reactive nitronium ion; reversible reaction. open.edubyjus.comchemguide.co.uk |
Utility of Acetyl Nitrate in Nitrate Ester Formation
Acetyl nitrate, generated in situ, serves as a milder nitrating agent compared to mixed acids. wikidoc.orgworldscientific.com It is particularly useful for sensitive substrates. researchgate.net The reagent can be formed from the reaction of nitric acid with acetic anhydride.
In Situ Generation of Acetyl Nitrate: HNO₃ + (CH₃CO)₂O → CH₃COONO₂ + CH₃COOH
The acetyl nitrate then reacts with the alcohol to form the corresponding nitrate ester. This method avoids the strongly acidic and oxidizing conditions of mixed acid nitrations. worldscientific.com Solutions of alkyl nitrites in glacial acetic acid can also be used as mild nitrating agents, where acetyl nitrate is the active species. wikidoc.org
| Nitrating Agent | Precursors | Substrate | Product | Advantages |
| Acetyl Nitrate | Nitric acid, Acetic anhydride | Alcohols | Alkyl Nitrates | Milder reaction conditions, suitable for sensitive molecules. wikidoc.orgworldscientific.comresearchgate.net |
Nitrodesilylation Approaches with Dinitrogen Pentoxide
A modern and cleaner approach to nitrate ester synthesis involves the nitrodesilylation of silyl (B83357) ethers using dinitrogen pentoxide (N₂O₅). lsbu.ac.ukkingston.ac.uk This method avoids the use of strong acids. kingston.ac.uk The reaction involves the cleavage of a silicon-oxygen bond by N₂O₅.
Reaction: R-O-Si(CH₃)₃ + N₂O₅ → R-O-NO₂ + (CH₃)₃Si-O-NO₂
This process is clean, with good yields, and the silyl nitrate co-product can potentially be used for further nitrations. kingston.ac.uk This technique is applicable to the synthesis of various nitrate esters, including those used as energetic plasticizers. lsbu.ac.uklsbu.ac.uk
| Substrate | Reagent | Product | Co-product | Key Advantage |
| Trialkylsilyl ether | Dinitrogen Pentoxide (N₂O₅) | Nitrate Ester | Silyl Nitrate | Avoids strong acids, environmentally cleaner. lsbu.ac.ukkingston.ac.uklsbu.ac.uk |
Micro-Channel Reactor Technology in Nitrate Ester Synthesis: Principles and Applicability to this compound
Micro-channel reactors, or microreactors, offer significant advantages for nitrate ester synthesis, a reaction that is often highly exothermic and fast. microflutech.com These reactors provide a large surface-area-to-volume ratio, leading to enhanced heat and mass transfer rates. researchgate.net This improved control over reaction conditions makes the process inherently safer and more efficient compared to traditional batch processes. researchgate.net
The synthesis of various nitrate esters, including those used as explosives and fuel additives, has been successfully demonstrated in microreactors. researchgate.netenergetic-materials.org.cn For instance, the nitration of polyols with nitric acid in a microreactor has shown high yields (>90%) with short residence times. researchgate.net The applicability of microreactor technology is particularly high for highly active reactions like the nitration of hydroxyl groups to form nitrate esters. microflutech.com The technology has been industrialized for the production of isooctyl nitrate. microflutech.com
When considering the synthesis of this compound, a micro-channel reactor would offer precise control over temperature and mixing, minimizing the risk of runaway reactions and improving product yield and purity. The process parameters, such as temperature, residence time, and reagent flow rates, can be systematically optimized to achieve the desired outcome. acs.org
Enantioselective Synthesis of Chiral Hexanol Nitrates
3-Hexanol is a chiral molecule, and its enantiomers can exhibit different biological activities or physical properties. Therefore, the enantioselective synthesis of this compound is of significant interest.
Strategies for Chiral Resolution of this compound
Chiral resolution is a common strategy to obtain enantiomerically pure compounds. For chiral alcohols and their derivatives, several methods can be employed.
One approach is the chromatographic separation of diastereomeric derivatives. This involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by chromatography. High-resolution gas chromatography has been successfully used to separate diastereomeric and enantiomeric alkyl nitrates using chiral stationary phases like cyclodextrin (B1172386) derivatives. nih.gov For instance, the separation of various chiral alkyl nitrates has been achieved on a heptakis(3-O-acetyl,-2,6-di-O-pentyl)-β-cyclodextrin column. nih.gov
Another strategy involves the formation of diastereomeric esters with a chiral acid, followed by separation and subsequent hydrolysis to recover the enantiomerically pure alcohol. For example, asymmetric alcohols have been resolved as diastereomeric 1-α-O-alkyl-2,3-unsaturated hexosides. rsc.org
Enzymatic resolution is also a powerful tool. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers.
| Method | Principle | Application to this compound |
| Chromatographic Resolution | Separation of enantiomers on a chiral stationary phase or as diastereomers. nih.gov | Direct separation of (R)- and (S)-3-hexanol, nitrate using a chiral GC or HPLC column. |
| Diastereomeric Derivatization | Reaction with a chiral auxiliary to form separable diastereomers. rsc.org | Reaction of racemic 3-hexanol with a chiral acid, followed by nitration of the separated enantiomers. |
| Enzymatic Resolution | Enantioselective enzymatic reaction (e.g., acylation). | Selective acylation of one enantiomer of 3-hexanol, followed by separation and nitration. |
Asymmetric Catalysis in Nitrate Ester Formation
The synthesis of specific enantiomers of chiral molecules is a significant objective in modern chemistry, particularly for applications in materials science and pharmaceuticals. Asymmetric catalysis offers a powerful strategy for achieving this by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uclm.es In the context of this compound, which possesses a stereocenter at the C-3 position, asymmetric catalysis can be employed to control the stereochemical outcome of the nitration reaction.
The development of catalytic asymmetric methods allows for the conversion of prochiral or racemic starting materials into chiral products with high enantioselectivity. uclm.es For the formation of chiral secondary nitrate esters like this compound, this can involve processes such as the kinetic resolution of racemic 3-hexanol or the asymmetric functionalization of a prochiral precursor. Chiral catalysts, often complexed with transition metals or functioning as organocatalysts, create a chiral environment that differentiates between the two enantiomers or the two enantiotopic faces of a prochiral substrate. epfl.chcardiff.ac.uk
Research into chiral catalysts for the synthesis of secondary alcohols and their derivatives has identified several effective systems. Dinuclear zinc complexes and catalysts based on chiral ligands like pipecolinol have been used for the desymmetric reduction of malonic esters to form chiral tertiary alcohols, a strategy that highlights the potential for creating stereocenters with high control. nih.gov Similarly, chiral pyridine (B92270) and substituted pyridine derivatives have been evaluated as catalysts in the kinetic resolution of racemic secondary alcohols. sfu.ca While direct catalytic asymmetric nitration of alcohols is a specialized area, principles from well-established asymmetric esterification and oxidation reactions are applicable. uclm.esorganic-chemistry.org For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the oxidation of alcohols to esters, and the use of a chiral catalyst in this context has enabled the desymmetrization of meso-diols.
The table below summarizes representative findings in the asymmetric catalysis of reactions involving secondary alcohols, illustrating the types of catalysts and the levels of enantioselectivity that can be achieved. These examples serve as a foundation for developing a selective synthesis for a specific enantiomer of this compound.
| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |
|---|---|---|---|
| Dinuclear Zinc with Pipecolinol-derived Ligand | Reductive Desymmetrization | α-Oxymalonic Esters | Up to 99% ee |
| Chiral N-Heterocyclic Carbene (NHC) | Desymmetrization via Oxidation | meso-1,2-diols | Not specified |
| Bifunctional Ammonium Salts (from trans-1,2-cyclohexanediamine) | Asymmetric Cascade Reaction | 2-Acetylbenzonitrile | Up to 96% ee (after crystallization) mdpi.com |
| Ru(II) with Ethylene Diamine/KOH | Asymmetric Hydrogenation | α,β-Unsaturated Ketones | High enantioselectivity reported uclm.es |
Enzymatic Derivatization of Precursors (e.g., cis-3-hexenol)
Enzymatic synthesis represents a key methodology in green chemistry, offering high selectivity under mild reaction conditions. For the synthesis of this compound, enzymes can be used to derivatize naturally occurring precursors like cis-3-hexenol. google.com Known as leaf alcohol, cis-3-hexenol is a C6 alcohol emitted by many plants and is commercially available from both natural extraction and synthetic processes. google.comforeverest.netnih.gov Its defined structure makes it an ideal starting material for targeted synthesis.
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are particularly versatile enzymes for this purpose. While their natural function is the hydrolysis of fats, they can catalyze the reverse reaction—esterification—in non-aqueous or low-water environments. scielo.br This capability is widely exploited for the synthesis of various esters, including flavor compounds and pharmaceuticals. scielo.br The lipase-catalyzed synthesis of this compound would involve the esterification of the hydroxyl group of a 3-hexanol precursor with a suitable nitrating agent.
The key advantages of using lipases are their chemo-, regio-, and enantioselectivity. researchgate.net In a precursor like cis-3-hexenol, the lipase (B570770) would specifically target the alcohol function for esterification. Furthermore, if a racemic mixture of 3-hexanol were used as the substrate, a lipase could selectively acylate one enantiomer, allowing for a kinetic resolution to obtain enantiopure this compound. The choice of enzyme is critical, as different lipases exhibit different substrate specificities and selectivities. researchgate.net Commonly used lipases in organic synthesis include those from Candida antarctica (often immobilized, as in Novozym 435), Pseudomonas cepacia, and Mucor miehei. d-nb.info
The efficiency of lipase-catalyzed esterification is influenced by several factors, including the nature of the solvent, water activity, and temperature. scielo.br The reaction is typically performed in an organic solvent to shift the thermodynamic equilibrium towards ester synthesis.
The following table presents data from studies on lipase-catalyzed esterification of alcohols, demonstrating the feasibility of this approach for the synthesis of nitrate esters from alcohol precursors.
| Enzyme Source | Reaction | Substrate(s) | Key Findings / Conditions |
|---|---|---|---|
| Lipolase 100 L (Aspergillus oryzae) | Esterification | Lauric Acid and Benzyl Alcohol | Optimal performance in a biphasic organic-aqueous system. researchgate.net |
| Lipozyme TLIM | Esterification | Cinnamic Acid and Benzyl Alcohol | Found to be more efficient than Novozym 435; high yield in isooctane. researchgate.net |
| Candida antarctica Lipase B (CALB) | Esterification / Transesterification | Various fatty acids and alcohols | Widely used as a stable and effective biocatalyst for ester synthesis. researchgate.net |
| Various Lipases | Esterification | Fatty acids and glycerol | Reaction is reversible and driven by low water activity; crucial for food and pharma industries. scielo.br |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Hexanol, Nitrate
Decomposition Pathways and Mechanistic Insights
The thermal decomposition of nitrate (B79036) esters like 3-Hexanol (B165604), nitrate is a complex process initiated by the cleavage of the weakest bond in the molecule.
Radical Initiation and Autocatalytic Processes in Nitrate Ester Decomposition
The decomposition of nitrate esters typically begins with the homolytic cleavage of the RO-NO2 bond, which is the weakest bond in the molecule. at.uaresearchgate.net This initial step is rate-determining and results in the formation of an alkoxyl radical (RO•) and a nitrogen dioxide radical (NO2•). at.uaacs.org The initial formation of these reactive radical species can trigger a series of exothermic side reactions, leading to a phenomenon known as autocatalytic decomposition. at.uanih.gov In this process, the products of the initial decomposition, such as nitrogen oxides and other radicals, act as catalysts, accelerating the decomposition of surrounding nitrate ester molecules. at.uaresearchgate.net This autocatalytic behavior can lead to a rapid increase in temperature and pressure, particularly in condensed phases or under conditions of confinement. at.uatamu.edu The presence of impurities, such as acids or metal ions, can also reduce thermal stability and promote autocatalytic decomposition. icheme.orgosti.gov
The general mechanism for the initial stages of nitrate ester decomposition can be summarized as follows:
Initiation: R-O-NO2 → R-O• + NO2• at.ua
Propagation/Autocatalysis: The newly formed radicals react with other nitrate ester molecules, propagating the decomposition.
Influence of Molecular Structure on Thermal Stability and Decomposition Onset
The molecular structure of a nitrate ester significantly influences its thermal stability and the temperature at which decomposition begins. nih.govrsc.org For aliphatic nitrate esters, several structural factors come into play:
Steric Hindrance: Increased steric hindrance around the nitrate ester group can weaken the O-N bond, leading to lower activation energies for decomposition and faster thermal reaction rates. researchgate.net
Alkyl Chain Length: Studies on homologous series of alkyl nitrates have shown that an increase in the length of the alkyl chain can lead to a decrease in short-term thermal stability. researchgate.netnih.gov This is attributed to the increased stability of the resulting carbon-centered radicals formed during subsequent reactions. nih.gov
Substitution Pattern: The nature of the carbon atom to which the nitrate group is attached (primary, secondary, or tertiary) has a marked effect on the decomposition pathway. Tertiary nitrates, for instance, may undergo elimination reactions in certain solvents rather than the typical homolytic cleavage. uri.edu
Presence of Other Functional Groups: The presence and position of other functional groups within the molecule can significantly alter the decomposition products and reaction pathways. uri.eduaip.org
Radical Reactions and β-Scission Processes
The alkoxyl radicals generated from the initial decomposition of nitrate esters are highly reactive intermediates that can undergo a variety of subsequent reactions, with β-scission being a prominent pathway.
Generation of Alkoxyl Radicals from Nitrate Esters
The primary route for the formation of alkoxyl radicals from nitrate esters is the homolytic cleavage of the O-NO2 bond. at.uaacs.org This process can be initiated thermally or photochemically. acs.orgmdpi.com For 3-Hexanol, nitrate, this initial step would produce the 3-hexoxyl radical and nitrogen dioxide.
CH3CH2CH(ONO2)CH2CH2CH3 → CH3CH2CH(O•)CH2CH2CH3 + NO2•
Alkoxyl radicals are highly energetic and can be generated from various precursors, including nitrate esters, hydroperoxides, and N-alkoxypyridine-2-thiones. mdpi.comnih.gov
Regiocontrolled Production of Carbon-Centred Radicals via β-Scission
Once formed, the 3-hexoxyl radical can undergo β-scission, a process involving the cleavage of a carbon-carbon bond adjacent (at the β-position) to the oxygen-centered radical. This reaction leads to the formation of a stable carbonyl compound and a new carbon-centered radical. mdpi.comthieme-connect.de The regioselectivity of β-scission is governed by the relative stability of the potential radical products; the pathway that forms the most stabilized alkyl radical is generally favored. mdpi.com
For the 3-hexoxyl radical, there are two possible β-scission pathways:
Cleavage of the C2-C3 bond: This would yield propanal and a propyl radical. CH3CH2CH(O•)CH2CH2CH3 → CH3CH2CHO + •CH2CH2CH3
Cleavage of the C3-C4 bond: This would yield butanal and an ethyl radical. CH3CH2CH(O•)CH2CH2CH3 → CH3CH2CH2CHO + •CH2CH3
The relative rates of these competing β-scission pathways depend on factors such as the stability of the departing alkyl radical and steric effects. acs.orgnih.gov In general, β-scission is a rapid process, with rate constants that can exceed 10^7 s-1 for some alkoxyl radicals. nih.gov The presence of radical-stabilizing substituents on the β-carbon can favor β-scission. uri.edu
Interaction with Atmospheric Oxidants
In the atmosphere, organic nitrates like this compound can be formed from the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx). Conversely, they can also be removed from the atmosphere through reactions with key oxidants. The dominant chemical removal pathway for many organic compounds in the troposphere is oxidation initiated by hydroxyl (OH) radicals, nitrate (NO3) radicals, and ozone (O3). nih.govcopernicus.org
For unsaturated esters, the reaction with OH radicals is a significant loss process. nih.gov While this compound is a saturated molecule, its reactions with atmospheric oxidants, particularly OH radicals, are still relevant for determining its atmospheric lifetime and the formation of secondary pollutants. The reaction of alkyl nitrates with OH radicals typically proceeds via hydrogen abstraction from a C-H bond, leading to the formation of a carbon-centered radical and water. The subsequent reactions of this radical in the presence of oxygen and NOx can lead to a variety of oxygenated products.
The rate and products of these reactions are influenced by the structure of the alkyl nitrate. For example, studies on the OH radical-initiated reactions of 2- and 3-hexyl nitrate have been conducted to understand their atmospheric fate. acs.org The presence of the nitrate group can influence the chemistry of the intermediate radicals formed during oxidation. rsc.orgresearchgate.net For instance, the decomposition of β-nitrate-alkoxy radicals is found to be significantly slower than their β-hydroxy-substituted counterparts. rsc.orgresearchgate.net
Furthermore, the photolysis of nitrate groups can occur, splitting the molecule into fragments and producing oxidants like hydroxyl and nitrogen dioxide radicals. rsc.org
Reactions with Nitrate Radicals (NO₃) and Hydroxyl Radicals (OH)
The atmospheric degradation of this compound is primarily initiated by reaction with hydroxyl (OH) radicals during the day and nitrate (NO₃) radicals at night. dtic.mil
Reaction with Hydroxyl Radicals (OH): The reaction of alkyl nitrates with OH radicals proceeds via H-atom abstraction from the various C-H bonds along the alkyl chain. The nitrate functional group (-ONO₂) deactivates the C-H bonds on the carbon atom to which it is attached (the α-carbon) and, to a lesser extent, the adjacent carbon (the β-carbon). Consequently, H-atom abstraction occurs preferentially at other positions on the carbon chain. caprysses.frcopernicus.org
For this compound, the reaction mechanism is as follows:
CH₃CH₂CH(ONO₂)CH₂CH₂CH₃ + •OH → [CH₃CH₂C•(ONO₂)CH₂CH₂CH₃ or •CH₂CH₂CH(ONO₂)CH₂CH₂CH₃ or CH₃CH•CH(ONO₂)CH₂CH₂CH₃ etc.] + H₂O
The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). In the presence of nitric oxide (NO), this peroxy radical is then converted to an alkoxy radical (RO•).
R• + O₂ → RO₂• RO₂• + NO → RO• + NO₂
The fate of the alkoxy radical is critical as it can undergo several reaction pathways, including isomerization or reaction with O₂, which leads to the formation of various stable, multifunctional products. researchgate.net
Reaction with Nitrate Radicals (NO₃): Nitrate radicals also react with alkyl nitrates via H-atom abstraction. These reactions are generally much slower than those with OH radicals. nist.gov The nitrate radical is a key atmospheric oxidant during the nighttime. nih.gov The reaction mechanism is similar to that of OH radicals, involving the abstraction of a hydrogen atom from the alkyl chain to form an alkyl radical and nitric acid (HNO₃).
CH₃CH₂CH(ONO₂)CH₂CH₂CH₃ + •NO₃ → R• + HNO₃
The subsequent reactions of the resulting alkyl radical follow similar pathways as in the OH-initiated oxidation, leading to the formation of secondary organic aerosol and other nitrogen-containing compounds. nih.govnih.gov
Theoretical and Experimental Kinetic Studies of Atmospheric Decomposition
Kinetic studies, both experimental and theoretical, provide crucial data on the rate at which this compound is removed from the atmosphere. While specific experimental data for this compound is limited, rate constants can be estimated and compared with similar compounds.
The primary atmospheric loss process for this compound during the daytime is its reaction with the OH radical. dtic.mil Experimental studies on analogous compounds like 1-hexyl nitrate have determined rate coefficients for the reaction with OH radicals. For instance, a study using a low-pressure flow tube reactor determined the rate constant for 1-hexyl nitrate with OH to be approximately 3.9 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at temperatures around 315 K. caprysses.fr Hydroxyalkyl nitrates, which are themselves products of atmospheric oxidation, react even faster with OH radicals than their alkyl nitrate precursors. acs.org
The reaction with NO₃ radicals is a significant loss process at night. copernicus.org However, the rate constants for reactions of NO₃ with saturated alkyl nitrates are considerably smaller than for OH reactions, indicating a longer lifetime with respect to nighttime chemistry. For comparison, the rate constant for the reaction of NO₃ with n-hexanal is around 1.9 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. researchgate.net
The atmospheric lifetime (τ) of this compound can be estimated based on the rate constants (k) and the average atmospheric concentrations of the oxidants.
With OH radicals: τ(OH) = 1 / (k(OH) * [OH])
With NO₃ radicals: τ(NO₃) = 1 / (k(NO₃) * [NO₃])
Using an estimated OH rate constant similar to that of 1-hexyl nitrate (k(OH) ≈ 3.9 x 10⁻¹² cm³ molecule⁻¹ s⁻¹) and a typical daytime OH concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound would be approximately 3 days. Conversely, the much slower reaction with NO₃ radicals would result in a significantly longer lifetime with respect to this nighttime pathway. Therefore, the dominant gas-phase loss process is daytime reaction with the OH radical. dtic.mil
| Compound/Class | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |
| 1-Hexyl Nitrate | OH | 3.90 x 10⁻¹² (at 315 K) | ~3 days | caprysses.fr |
| 2-Hexyl Nitrate | OH | 3.64 x 10⁻¹² | ~3.2 days | epa.gov |
| 3-Hexyl Nitrate | OH | 3.82 x 10⁻¹² | ~3 days | epa.gov |
| C₃-C₆ Hydroxyalkyl Nitrates | OH | Faster than alkyl nitrates | 0.5 - 4.5 days | acs.org |
| n-Hexanal | NO₃ | ~1.9 x 10⁻¹⁵ | ~6 days (nighttime) | researchgate.net |
Formation of Multifunctional Organic Compounds from Atmospheric Oxidation
The atmospheric oxidation of this compound leads to a complex array of multifunctional organic compounds. researchgate.net The specific products formed depend on the reaction pathways of the alkoxy radical (RO•) generated after the initial H-atom abstraction.
In the presence of NOx, the OH-initiated oxidation of n-alkanes (which serves as a model for the alkyl chain of this compound) is known to produce alkyl nitrates, carbonyls, δ-hydroxyalkyl nitrates, and δ-hydroxycarbonyls. researchgate.net For alkanes with five or more carbons, 1,4-hydroxycarbonyls can constitute a major fraction of the products. researchgate.net
Following the formation of the 3-nitrooxy-hexoxy radical, several pathways are possible:
Isomerization: The alkoxy radical can undergo a 1,5-H shift, where a hydrogen atom from a carbon atom five positions away is transferred to the oxygen atom. This is a significant pathway for longer-chain alkoxy radicals and leads to the formation of a hydroxy-substituted alkyl radical. Subsequent reactions of this radical can form multifunctional species like dihydroxy nitrates or hydroxy-carbonyl-nitrates .
Decomposition: The alkoxy radical can break apart, typically at a C-C bond adjacent to the oxygen, forming a smaller carbonyl compound and an alkyl radical.
Reaction with O₂: The alkoxy radical can react with molecular oxygen, though this is generally a slower process than isomerization for larger radicals.
A study on the OH radical-initiated reactions of 2- and 3-hexyl nitrate identified various carbonyl products. For 3-hexyl nitrate, the expected major products from the decomposition of the different possible alkoxy radicals would include 3-hexanone , hexanals , and smaller aldehydes. The formation of hydroxy nitrates and dinitrates is also expected as second-generation products. researchgate.netcopernicus.org
| Precursor | Oxidation Pathway | Product Class | Specific Examples | Reference |
| C₅-C₈ n-Alkanes | OH + NO | Carbonyls | Hexanone, Hexanal | researchgate.net |
| C₅-C₈ n-Alkanes | OH + NO | Hydroxycarbonyls | 1,4-hydroxycarbonyls | researchgate.net |
| C₅-C₈ n-Alkanes | OH + NO | Hydroxynitrates | δ-hydroxyalkyl nitrates | researchgate.net |
| Isoprene | NO₃ | Carbonyl Nitrates | Isoprene Carbonyl Nitrates (ICN) | nih.gov |
| Isoprene | NO₃ | Hydroxy Nitrates | Isoprene Hydroxy Nitrates (IHN) | nih.gov |
Advanced Spectroscopic and Structural Characterization of 3 Hexanol, Nitrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules like 3-Hexanol (B165604), nitrate (B79036). Through the analysis of ¹H and ¹³C NMR spectra, a detailed map of the molecule's atomic framework can be constructed.
The ¹H NMR spectrum of 3-Hexanol, nitrate is expected to provide definitive evidence for the presence and location of the nitrate ester group (-ONO₂). The electron-withdrawing nature of the nitrate group causes a significant downfield shift for the proton attached to the same carbon (the α-proton). In the case of this compound, this is the proton at the C3 position. This proton is anticipated to appear as a multiplet in the range of δ 4.8-5.2 ppm, a substantial shift from the ~3.5 ppm region typical for a proton on a carbon bearing an alcohol group.
The protons on the adjacent carbons (C2 and C4), known as β-protons, will also experience a lesser downfield shift. The terminal methyl protons (C1 and C6) are expected to be the least affected and will appear furthest upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| 1 | -CH₃ | ~0.9 | Triplet |
| 2 | -CH₂- | ~1.7 | Multiplet |
| 3 | -CH(ONO₂)- | ~5.0 | Multiplet |
| 4 | -CH₂- | ~1.6 | Multiplet |
| 5 | -CH₂- | ~1.4 | Multiplet |
Note: Predicted values are based on established substituent effects for nitrate esters.
Complementing the proton data, the ¹³C NMR spectrum confirms the six-carbon backbone of the molecule. The carbon atom directly bonded to the nitrate ester group (C3) is the most significantly impacted, experiencing a strong deshielding effect. Its resonance is expected to appear in the δ 75-85 ppm range. The adjacent carbons (C2 and C4) will also be shifted downfield, but to a smaller degree. The chemical shifts of the remaining carbons will be similar to those in a standard hexane chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Carbon | Predicted Chemical Shift (ppm) |
|---|---|---|
| 1 | C1 | ~10 |
| 2 | C2 | ~28 |
| 3 | C3 | ~80 |
| 4 | C4 | ~35 |
| 5 | C5 | ~19 |
Note: Predicted values are based on established substituent effects for nitrate esters.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in polarizability. The analysis of both spectra provides a more complete picture of the molecule's vibrational framework.
For this compound, the vibrational spectrum is characterized by contributions from both the hexyl alkyl chain and the covalently bonded nitrate group (-ONO₂). The nitrate functional group gives rise to several strong and characteristic vibrations. Based on studies of analogous alkyl nitrates, such as isopropyl and isobutyl nitrate, the most prominent bands associated with the nitrate moiety can be confidently assigned. nih.gov
Key vibrational modes for the nitrate group include:
Asymmetric NO₂ Stretch (νₐs(NO₂)): This is typically the strongest absorption in the IR spectrum of an alkyl nitrate, appearing in the region of 1600-1650 cm⁻¹.
Symmetric NO₂ Stretch (νₛ(NO₂)): This vibration results in a strong absorption, usually found between 1250-1300 cm⁻¹.
O-N Stretch (ν(O-N)): A band of medium to strong intensity located in the 840-880 cm⁻¹ range is characteristic of the stretching of the oxygen-nitrogen single bond.
The hexyl backbone contributes vibrations typical of alkanes, including C-H stretching modes just below 3000 cm⁻¹ and various C-H bending and C-C stretching modes in the fingerprint region (below 1500 cm⁻¹).
The table below summarizes the expected characteristic vibrational frequencies for this compound, based on data from analogous alkyl nitrate compounds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Asymmetric NO₂ Stretch (νₐs) | 1620 - 1650 | Very Strong | Weak |
| Symmetric NO₂ Stretch (νₛ) | 1270 - 1300 | Strong | Strong |
| O-N Stretch (ν) | 840 - 880 | Medium - Strong | Medium |
| C-O Stretch (ν) | 1000 - 1100 | Medium | Weak |
| C-H Stretch (ν) | 2850 - 2960 | Strong | Strong |
| CH₂ Scissoring (δ) | ~1465 | Medium | Medium |
| CH₃ Umbrella Bend (δ) | ~1380 | Medium | Medium |
This table presents expected values based on typical ranges for alkyl nitrate compounds. Actual peak positions for this compound may vary.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
This compound is a chiral molecule due to the stereocenter at the C3 position of the hexyl chain. This means it exists as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a crucial technique for studying such molecules. CD measures the differential absorption of left- and right-circularly polarized light, a phenomenon that is non-zero only for chiral molecules.
The enantiomers of a chiral compound produce CD spectra that are mirror images of each other; where one enantiomer shows a positive absorption (a positive Cotton effect), the other will show a negative absorption of equal magnitude. This property makes CD spectroscopy an excellent tool for:
Assigning Absolute Configuration: By comparing the experimental spectrum to established rules or to the spectra of related compounds with known stereochemistry, the absolute (R) or (S) configuration can often be determined.
Determining Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess (e.e.) of the sample. A racemic mixture (50:50 of R and S) will have no CD signal.
Studies on other optically active alkyl nitrates have shown that they typically exhibit two weak CD bands: one around 270 nm and a more intense one near 230 nm. ubc.ca A proposed chirality rule correlates the stereochemistry around the nitrate group with the sign of the 230 nm band. ubc.ca Applying these principles to this compound, one would expect the (R)- and (S)-enantiomers to exhibit distinct, mirror-image CD spectra, allowing for their differentiation and quantification.
The table below illustrates the expected, hypothetical CD spectral data for the two enantiomers of this compound.
| Enantiomer | Wavelength (λₘₐₓ) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (R)-3-Hexanol, nitrate | ~230 nm | Positive (+) |
| (S)-3-Hexanol, nitrate | ~230 nm | Negative (-) |
Note: The signs of the molar ellipticity are illustrative and would need to be determined experimentally or by computational modeling.
Computational and Theoretical Investigations of 3 Hexanol, Nitrate
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-hexanol (B165604), nitrate (B79036) at the molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which properties like molecular geometry, energy, and electronic distribution can be derived. acs.org
Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations used to investigate molecules like 3-hexanol, nitrate. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without empirical data. dtic.milcdnsciencepub.com DFT methods, such as B3LYP, are also rooted in quantum mechanics but utilize an electron density functional to calculate energy, often providing a good balance of accuracy and computational cost for molecules of this size. utah.edusioc-journal.cn
For alkyl nitrates, these calculations are crucial for determining optimized geometries (bond lengths and angles), vibrational frequencies, and thermochemical properties. sioc-journal.cn Studies on smaller alkyl nitrates like methyl nitrate and ethyl nitrate have demonstrated that DFT methods, particularly when paired with polarization basis sets (e.g., 6-31G*), yield results in good agreement with experimental data. sioc-journal.cn For this compound, these calculations would reveal the precise three-dimensional arrangement of its atoms, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO), which are key to its reactivity.
Table 1: Representative Calculated Geometries of Alkyl Nitrates This table presents typical bond lengths and angles for the nitrate functional group attached to an alkyl chain, based on DFT and ab initio calculations of similar small organic nitrates. These values are representative of what would be expected for this compound.
| Parameter | Bond | Typical Calculated Value (DFT/Ab Initio) | Reference |
| Bond Length | C-O | 1.44 - 1.46 Å | utah.edu |
| Bond Length | O-NO₂ | 1.39 - 1.41 Å | utah.edu |
| Bond Length | N=O (avg.) | 1.21 - 1.23 Å | dtic.mil |
| Bond Angle | C-O-N | 114° - 116° | dtic.mil |
| Bond Angle | O-N=O | 116° - 118° | cdnsciencepub.com |
| Bond Angle | O=N=O | ~128° | cdnsciencepub.com |
Transition State Theory (TST) is a theoretical framework used to calculate the rates of chemical reactions. scispace.com It postulates that reactants proceed to products through a high-energy intermediate structure known as the transition state. acs.org By calculating the energy of this transition state relative to the reactants, the activation energy (Ea) for a reaction can be determined, which is a critical parameter in the Arrhenius equation for the reaction rate constant.
For this compound, TST is applied to investigate the energetics of its key atmospheric reactions, such as decomposition and oxidation by hydroxyl (OH) radicals. Theoretical studies on the reaction of OH radicals with methyl nitrate, for instance, have identified that H-atom abstraction from the alkyl group is the major channel. acs.org The activation barriers for different reaction channels are calculated to determine which pathways are kinetically favored under atmospheric conditions. acs.orgresearchgate.net Quantum chemical calculations show that the decomposition of β-nitrate-alkoxy radicals (which can be formed from this compound) is significantly slower than that of corresponding β-OH-substituted alkoxy radicals. rsc.orgresearchgate.net
Table 2: Calculated Activation Energies for Key Alkyl Nitrate Reactions This table provides examples of activation energies calculated using quantum chemistry for reaction types relevant to the atmospheric fate of this compound.
| Reaction Type | Example Reactant | Oxidant/Process | Calculated Activation Energy (kcal/mol) | Reference |
| H-atom Abstraction | Methyl Nitrate | OH Radical | ~4-6 | acs.org |
| Alkoxy Radical Decomposition | β-nitrate-ethoxy radical | Decomposition (C-C scission) | ~15-20 | rsc.orgresearchgate.net |
| Alkoxy Radical Isomerization | Nitrate-alkoxy radical from 1-pentene | 1,5-H shift | ~10-12 | rsc.orgresearchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. nih.govacs.org An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory of how their positions and velocities evolve over time. nih.gov
For a flexible molecule like this compound, with its six-carbon chain, a vast number of rotational conformers exist. researchgate.net MD simulations are indispensable for exploring this complex potential energy surface to identify low-energy, stable conformations and the pathways for interconversion between them. acs.org This is crucial because the molecule's conformation can significantly affect its reactivity and intermolecular interactions. aip.org Simulations of n-hexanol and other long-chain alkyl molecules have been used to study their orientation, packing, and interactions in different environments, such as at interfaces or in solution. ruc.dknih.gov For this compound, MD simulations can model its interactions with atmospheric molecules like water, oxygen, and nitrogen, revealing details about hydrogen bonding and other non-covalent forces that influence its partitioning and transport in the atmosphere.
Structure-Activity Relationship (SAR) Studies for Decomposition and Reactivity
Structure-Activity Relationships (SARs) are qualitative or quantitative correlations that link the chemical structure of a compound to its physical properties or biological/chemical activity. In atmospheric chemistry, SARs are invaluable for estimating reaction rate constants for the vast number of organic compounds for which experimental data are unavailable.
For alkyl nitrates, SARs have been developed to predict reactivity towards atmospheric oxidants and rates of decomposition. Key findings from SAR studies relevant to this compound include:
Reaction with OH Radicals : The rate constant generally increases with the length of the alkyl chain, as there are more C-H bonds available for H-atom abstraction. acs.orgresearchgate.net The presence of the electron-withdrawing nitrate group deactivates the C-H bonds on the adjacent (α) carbon, but this effect diminishes for carbons further down the chain. researchgate.net
Alkoxy Radical Decomposition : The fate of alkoxy radicals (RO•) formed from alkyl nitrates is highly structure-dependent. For the 3-nitratohexan-3-oxy radical (the alkoxy radical derived from this compound), decomposition via C-C bond cleavage would compete with isomerization (H-shift) reactions. SARs predict that for larger alkoxy radicals (formed from C5 or longer alkenes), H-migration becomes a dominant pathway. rsc.orgresearchgate.net
Influence of Branching : The yield of tertiary nitrates from the oxidation of branched alkanes is comparable to that of secondary nitrates, suggesting that branching does not inhibit nitrate formation as much as previously thought. ucdavis.edu This is relevant as this compound is a secondary nitrate.
Table 3: Summary of Structure-Activity Relationship (SAR) Principles for Alkyl Nitrate Reactivity
| Structural Feature | Effect on Reactivity/Decomposition | Mechanism/Reason | Reference |
| Alkyl Chain Length | Increased OH reaction rate | More C-H bonds available for abstraction. | acs.org |
| Position of -ONO₂ group | Deactivates H-abstraction at α-carbon | Electron-withdrawing effect of the nitrate group strengthens adjacent C-H bonds. | researchgate.net |
| Alkoxy Radical Size | Favors H-shift isomerization in larger radicals | 1,5-H shifts and longer shifts become energetically favorable via stable six-membered ring transition states. | rsc.orgresearchgate.net |
| β-Nitrate Group | Slows down alkoxy radical decomposition | The nitrate group increases the energy barrier for C-C scission compared to a β-hydroxyl group. | rsc.orgresearchgate.net |
Atmospheric Fate Modeling and Lifetime Predictions
The primary atmospheric loss processes for an alkyl nitrate like this compound are:
Photolysis : Cleavage of the O-NO₂ bond by sunlight to form an alkoxy radical and nitrogen dioxide (NO₂).
Reaction with OH radicals : H-atom abstraction from the alkyl chain, initiating an oxidation cascade.
Reaction with NO₃ radicals : This is a potential loss process, particularly at night, though generally slower than the OH reaction for saturated alkyl nitrates.
The atmospheric lifetime (τ) is calculated based on the rate constants (k) for these reactions and the average atmospheric concentrations of the oxidants (e.g., [OH]). Studies on C3-C6 alkyl nitrates show that their atmospheric lifetimes typically range from a few days to a month, decreasing as the alkyl chain length increases due to higher OH reaction rates. scispace.comresearchgate.net Models predict that for many alkyl nitrates, reaction with OH is the dominant sink in the troposphere. publish.csiro.au Due to its C6 chain, this compound is expected to have a lifetime on the order of several days.
Table 4: Estimated Atmospheric Lifetimes of Various Alkyl Nitrates Lifetimes are calculated with respect to reaction with OH radicals and photolysis, the dominant atmospheric sinks. The lifetime of this compound is expected to be in the range of other C6 isomers.
| Compound | Typical Lifetime w.r.t. OH Reaction | Typical Lifetime w.r.t. Photolysis | Overall Estimated Atmospheric Lifetime | Reference |
| Methyl Nitrate | ~10-20 days | ~15-30 days | ~6-12 days | publish.csiro.au |
| Ethyl Nitrate | ~8-15 days | ~10-20 days | ~5-9 days | publish.csiro.au |
| n-Propyl Nitrate | ~5-10 days | ~8-15 days | ~3-6 days | scispace.comresearchgate.net |
| 2-Butyl Nitrate | ~4-8 days | ~8-15 days | ~3-5 days | scispace.com |
| C6 Alkyl Nitrates (e.g., 1-Hexyl Nitrate) | ~2-5 days | ~7-14 days | ~1.5-4 days | acs.orgresearchgate.net |
Environmental Transformation and Atmospheric Dynamics of 3 Hexanol, Nitrate
Formation Pathways in Atmospheric Chemistry
The formation of 3-hexanol (B165604), nitrate (B79036) in the atmosphere is a result of a series of chemical reactions involving precursor organic compounds, hydroxyl radicals, nitrate radicals, and nitrogen oxides.
The primary precursor for 3-hexanol, nitrate is 3-hexanol, a volatile organic compound (VOC) that can be of biogenic or anthropogenic origin. In the atmosphere, 3-hexanol undergoes oxidation initiated by highly reactive species, primarily the hydroxyl radical (OH) during the daytime and the nitrate radical (NO₃) at night. harvard.edunih.gov
The initial step in this process is the abstraction of a hydrogen atom from the 3-hexanol molecule by an OH or NO₃ radical, leading to the formation of a hexyl radical. This radical then rapidly reacts with molecular oxygen (O₂) present in the atmosphere to form a secondary organic peroxy radical (RO₂). harvard.eduucar.edu
The generalized reaction scheme is as follows:
Daytime Oxidation (OH-initiated): CH₃CH₂CH(OH)CH₂CH₂CH₃ + OH → CH₃CH₂C•(OH)CH₂CH₂CH₃ + H₂O CH₃CH₂C•(OH)CH₂CH₂CH₃ + O₂ → CH₃CH₂C(O₂•)(OH)CH₂CH₂CH₃ (a secondary peroxy radical)
Nighttime Oxidation (NO₃-initiated): CH₃CH₂CH(OH)CH₂CH₂CH₃ + NO₃ → CH₃CH₂C•(OH)CH₂CH₂CH₃ + HNO₃ CH₃CH₂C•(OH)CH₂CH₂CH₃ + O₂ → CH₃CH₂C(O₂•)(OH)CH₂CH₂CH₃ (a secondary peroxy radical)
The nitrate radical is a significant oxidant in the nighttime troposphere for a variety of VOCs, including unsaturated compounds like alkenes, as well as oxygenates. nih.gov
Nitrogen oxides (NOx), which are primarily composed of nitric oxide (NO) and nitrogen dioxide (NO₂), are key components in the formation of organic nitrates. copernicus.orgapn-gcr.org These compounds are largely introduced into the atmosphere through combustion processes. The secondary organic peroxy radical (RO₂) formed from the oxidation of 3-hexanol can react with nitric oxide (NO) through two main pathways.
The major reaction pathway leads to the formation of an alkoxy radical (RO) and nitrogen dioxide (NO₂). A minor, but crucial, branching pathway results in the formation of an alkyl nitrate, in this case, this compound (RONO₂). ucar.educopernicus.org
The reaction pathways for the secondary peroxy radical are:
RO₂ + NO → RO + NO₂ (major pathway)
RO₂ + NO (+ M) → RONO₂ (+ M) (minor pathway, forming this compound)
The formation of alkyl nitrates is a chain-terminating reaction in the photochemical cycle of organic and HOx radicals and acts as an important sink for atmospheric nitrogen. copernicus.org The yield of organic nitrates is influenced by factors such as the size of the parent alkane, pressure, and temperature. ucar.edu
| Precursor | Oxidant | Intermediate | Reactant | Product |
| 3-Hexanol | OH (day) | 3-Hexyl peroxy radical | NO | This compound |
| 3-Hexanol | NO₃ (night) | 3-Hexyl peroxy radical | NO | This compound |
Degradation Mechanisms in Various Environmental Compartments
Once formed, this compound is subject to various degradation processes that determine its atmospheric lifetime and its potential to be transported over long distances. These degradation mechanisms include reactions in the gas phase and in the aqueous phase.
In the gas phase, this compound can be removed from the atmosphere through photolysis (decomposition by sunlight) and by reaction with hydroxyl radicals (OH). These processes are significant sinks for alkyl nitrates and can lead to the release of NOx back into the atmosphere, thereby influencing ozone production. researchgate.net
Photolysis: RONO₂ + hν → RO + NO₂
Reaction with OH: RONO₂ + OH → Products
The reaction with OH radicals is a key daytime loss process for many organic compounds in the troposphere. harvard.edu The lifetime of an alkyl nitrate with respect to these degradation pathways is a critical factor in determining its role as a temporary reservoir for NOx. researchgate.net
This compound, like other organic nitrates, can be removed from the atmosphere by being incorporated into cloud droplets or aerosols, where it can undergo aqueous-phase reactions. copernicus.org Hydrolysis, the reaction with water, is a potential degradation pathway for alkyl nitrates in the aqueous phase. dtic.mil
The rate of hydrolysis can be influenced by the structure of the alkyl nitrate. For instance, tertiary organic nitrates have been found to be more prone to aqueous hydrolysis than primary and secondary organic nitrates. copernicus.org As this compound is a secondary nitrate, its hydrolysis rate is expected to be slower than that of tertiary nitrates. The hydrolysis reaction typically results in the formation of the parent alcohol (3-hexanol) and nitric acid. dtic.mil
RONO₂ + H₂O → ROH + HNO₃
This process can be significant in acidic atmospheric water, contributing to the deposition of nitric acid. nih.govescholarship.org
| Compartment | Degradation Process | Reactants | Products |
| Gas-Phase | Photo-oxidation | This compound + OH | Various oxidation products |
| Gas-Phase | Photolysis | This compound + Sunlight (hν) | Alkoxy radical + NO₂ |
| Aqueous-Phase | Hydrolysis | This compound + H₂O | 3-Hexanol + Nitric Acid |
Fate in Aquatic and Terrestrial Systems
The ultimate fate of this compound is determined by its removal from the atmosphere and its subsequent behavior in aquatic and terrestrial environments. Wet and dry deposition are the primary mechanisms by which atmospheric compounds are transferred to the Earth's surface.
Once in aquatic systems, the fate of this compound will be governed by processes such as hydrolysis, as discussed previously, and potentially biodegradation. researchgate.net The solubility and volatility of the compound will influence its distribution within the water column and its potential to re-enter the atmosphere.
Lack of Specific Research Data Precludes Article Generation on the Environmental Fate of this compound
A thorough review of available scientific literature reveals a significant gap in research specifically concerning the environmental transformation and atmospheric dynamics of this compound, particularly in relation to its behavior in groundwater, soil, and sediment. As a result, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.
The specified topics for the article were:
Applications in Advanced Organic Synthesis
Utilization as Radical Precursors in Complex Molecule Synthesis
The O-NO₂ bond in alkyl nitrates is relatively weak and can undergo homolytic cleavage upon thermal or photochemical induction to generate an alkoxy radical and nitrogen dioxide (NO₂) wikipedia.org. This property allows secondary alkyl nitrates like 3-hexyl nitrate (B79036) to serve as valuable precursors for alkyl radicals in complex synthetic sequences. The initial alkoxy radical can subsequently undergo further fragmentation or rearrangement to produce a carbon-centered radical.
The thermal decomposition of alkyl nitrates, such as the related 2-ethylhexyl nitrate, has been studied and shown to proceed through a radical mechanism, initiating with the scission of the O-N bond tcichemicals.com. This process generates an alkoxy radical which can then participate in subsequent radical reactions. For instance, the resulting hex-3-yloxy radical from 3-hexanol (B165604), nitrate could undergo β-scission or hydrogen atom transfer reactions, leading to the formation of a stabilized alkyl radical at a different position.
This generation of radicals from alkyl nitrates can be harnessed in various synthetic applications, including:
Radical Cyclizations: An alkyl radical generated from a precursor like 3-hexyl nitrate can be strategically positioned to undergo intramolecular cyclization onto a tethered alkene or alkyne, forming a new ring system. Such radical cyclizations are powerful tools for the construction of complex polycyclic molecules mdpi.com.
Intermolecular Additions: The generated radical can add to external π-systems, such as alkenes or alkynes, to form new carbon-carbon bonds.
Deoxygenation Reactions: While not a direct use of the nitrate, the underlying principle of generating a radical at a specific carbon is central to reactions like the Barton-McCombie deoxygenation, where an alcohol is converted to a radical intermediate and then reduced wikipedia.orgnrochemistry.com. The conversion of 3-hexanol to its nitrate derivative provides a potential entry into similar radical-mediated deoxygenation pathways.
The photochemical generation of radicals from alkyl nitrates and nitrites is also a well-established method nptel.ac.inuni-regensburg.de. Irradiation with UV light can efficiently cleave the O-NO bond, providing a mild method for initiating radical reactions at specific positions within a molecule wikipedia.orgnptel.ac.in.
| Radical Generation Method | Conditions | Primary Radical Species | Potential Application |
| Thermal Decomposition | High Temperature | Alkoxy Radical (hex-3-yloxy) | C-C bond formation, Polymerization initiation |
| Photochemical Cleavage | UV Irradiation | Alkoxy Radical (hex-3-yloxy) | Radical cyclizations, Intermolecular additions |
Stereoselective Transformations Involving the Nitrate Ester Moiety
The nitrate ester group, being a moderate leaving group, can participate in nucleophilic substitution reactions. When the nitrate is attached to a stereocenter, as in chiral 3-hexanol, nitrate, these substitutions can proceed with a degree of stereoselectivity.
Sₙ2 Reactions: Nucleophilic substitution at the carbon bearing the nitrate group can occur via an Sₙ2 mechanism, which proceeds with inversion of configuration at the stereocenter slideshare.net. This allows for the controlled introduction of a variety of nucleophiles with predictable stereochemistry. For a chiral secondary alkyl nitrate, this provides a pathway to an enantiomerically enriched product with a new functional group. The reactivity of alkyl halides in Sₙ2 reactions is well-documented to be dependent on steric factors, with secondary systems being viable substrates slideshare.net. Similar principles can be applied to secondary alkyl nitrates.
Neighboring Group Participation: While less common for the nitrate group itself, the potential for neighboring group participation exists if other functional groups are present in the molecule. Such participation can lead to retention of configuration during a substitution reaction.
Chiral Auxiliaries: In a broader context of stereoselective synthesis, a chiral fragment containing a nitrate ester could potentially act as a chiral auxiliary, directing the stereochemical outcome of a reaction at a different part of the molecule before being removed or transformed numberanalytics.comethz.ch.
The stereochemical outcome of reactions involving alkyl nitrates is an area that warrants further investigation to be fully exploited in asymmetric synthesis. The stability of the carbocation intermediate is a key factor, with secondary systems like 3-hexyl nitrate being able to undergo both Sₙ1 and Sₙ2 pathways depending on the reaction conditions slideshare.net.
| Transformation Type | Mechanism | Stereochemical Outcome | Example Reactants |
| Nucleophilic Substitution | Sₙ2 | Inversion of Configuration | Azides, Cyanides, Thiolates |
| Nucleophilic Substitution | Sₙ1 | Racemization (or partial inversion) | Solvolysis in polar, protic solvents |
Intermediates in the Synthesis of Functional Organic Materials
Alkyl nitrates, including this compound, can serve as valuable intermediates in the synthesis of functional organic materials, particularly those requiring a high energy content or specific functionalities.
Energetic Materials: The nitrate ester group is an energetic functional group. As such, alkyl nitrates are components of some explosives and propellants aip.org. Polymeric materials incorporating nitrate ester functionalities can be synthesized to create energetic binders or plasticizers. For example, this compound could potentially be used as a plasticizer for nitrocellulose-based propellants, modifying the mechanical properties and energy output of the material aip.org. The synthesis of high-nitrogen compounds is crucial for developing novel composite propellants aip.org.
Polymer Synthesis:
Initiators: The thermal or photochemical decomposition of this compound to form radicals suggests its potential use as a radical polymerization initiator wikipedia.orgtcichemicals.comfujifilm.com. The generated radicals can initiate the chain-growth polymerization of various vinyl monomers wikipedia.org.
Functional Monomers: While not a typical application, a molecule containing both a nitrate ester and a polymerizable group (like a vinyl or acryloyl group) could be synthesized from a precursor related to this compound. The resulting polymer would have pendant nitrate ester groups, imparting specific properties to the material. The synthesis of functional polymers via the incorporation of specific monomers is a common strategy to tailor material properties mdpi.comumich.edu.
Precursors to Other Functional Groups: The nitrate ester can be a precursor to other nitrogen-containing functional groups. For instance, reduction of the nitrate group can lead to amines, which are key functional groups in a vast array of materials, including polyamides and polyurethanes. The reduction of nitro groups is a fundamental transformation in organic synthesis masterorganicchemistry.com.
The table below summarizes potential applications of this compound as a synthetic intermediate for functional materials.
| Material Type | Role of this compound | Key Property Conferred |
| Energetic Formulations | Plasticizer / Energetic Additive | Increased energy content, Modified mechanical properties |
| Polymers | Radical Initiator | Initiation of polymerization |
| Functional Polymers | Monomer Precursor | Introduction of pendant nitrate groups |
| Nitrogen-containing Materials | Intermediate for Amine Synthesis | Access to amine-functionalized monomers/polymers |
Isomerism and Stereochemistry of 3 Hexanol, Nitrate
Enantiomeric Forms and Their Optical Activity
Due to its single chiral center, 3-Hexanol (B165604), nitrate (B79036) exists as a pair of enantiomers: (R)-3-Hexanol, nitrate and (S)-3-Hexanol, nitrate. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. ttwrdcs.ac.in They share identical physical properties such as boiling point, melting point, and density. libretexts.org
The defining characteristic that distinguishes enantiomers is their interaction with plane-polarized light. tutorsglobe.com Compounds that can rotate the plane of polarized light are termed optically active. libretexts.org One enantiomer of 3-Hexanol, nitrate will rotate the light in a clockwise direction, known as dextrorotatory and designated with a (+) or (d) prefix. Its mirror-image counterpart will rotate the light by an equal magnitude but in the opposite, counter-clockwise direction; this is known as levorotatory and is designated with a (-) or (l) prefix. tutorsglobe.comlibretexts.org
A mixture containing equal amounts of both the (+) and (-) enantiomers is called a racemic mixture or racemate. savemyexams.com Such a mixture is optically inactive because the rotational effects of the individual enantiomers cancel each other out. savemyexams.com While specific optical rotation values for the enantiomers of this compound are not prominently documented, the principle of equal and opposite rotation is a fundamental property of all enantiomeric pairs. libretexts.org
| Property | (R)-3-Hexanol, nitrate | (S)-3-Hexanol, nitrate | Racemic (±)-3-Hexanol, nitrate |
| Chirality | Chiral | Chiral | Achiral (overall) |
| Relationship | Enantiomer | Enantiomer | 50:50 mixture of enantiomers |
| Optical Activity | Optically Active | Optically Active | Optically Inactive |
| Direction of Rotation | Either (+) or (-) | Equal and opposite to (R)-form | No net rotation |
Diastereomeric Considerations in Multi-substituted or Multi-nitrated Derivatives
When a molecule contains more than one stereogenic center, it can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. ttwrdcs.ac.in Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, and solubilities.
While this compound itself has only one chiral center, considering a multi-substituted or multi-nitrated derivative illustrates the concept of diastereomers. For instance, the nitration of hexane-2,3-diol would yield 2,3-hexanediyl dinitrate, a molecule with two chiral centers (at C2 and C3). The maximum number of possible stereoisomers for a molecule is 2ⁿ, where 'n' is the number of chiral centers. ggckondagaon.in For 2,3-hexanediyl dinitrate, this would result in 2² = 4 possible stereoisomers.
These four stereoisomers would exist as two pairs of enantiomers:
(2R, 3R) and (2S, 3S) form one enantiomeric pair.
(2R, 3S) and (2S, 3R) form the second enantiomeric pair.
The relationship between a molecule from the first pair (e.g., (2R, 3R)) and a molecule from the second pair (e.g., (2R, 3S)) is diastereomeric. A study involving the analysis of atmospheric alkyl nitrates successfully identified 3-methyl-2-pentyl nitrate, which also contains two asymmetric carbon atoms and thus exists as diastereomers. nih.gov
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship to (2R, 3R) |
| Isomer 1 | R | R | Identical |
| Isomer 2 | S | S | Enantiomer |
| Isomer 3 | R | S | Diastereomer |
| Isomer 4 | S | R | Diastereomer |
Influence of Stereochemistry on Chemical Reactivity and Stability
Stereochemistry plays a critical role in the chemical reactivity and stability of molecules. numberanalytics.comnumberanalytics.com
Stability : Enantiomers possess identical thermodynamic stability. Diastereomers, however, have different energies and therefore different stabilities due to variations in steric hindrance and intramolecular interactions.
Reactivity with Achiral Reagents : Enantiomers exhibit identical reaction rates and mechanisms when reacting with achiral reagents. This is because the reaction pathways, including any transition states, are also mirror images and thus have the same activation energies.
Reactivity with Chiral Reagents : When reacting with other chiral entities, such as enzymes or chiral catalysts, enantiomers can display significantly different reaction rates. The interaction between two chiral molecules forms diastereomeric transition states, which have different energies and thus lead to different rates of reaction. This principle is the basis for kinetic resolution, a method for separating enantiomers. acs.org
In the context of this compound, its (R) and (S) enantiomers would be expected to hydrolyze at the same rate in a simple aqueous solution. However, if the hydrolysis were catalyzed by a chiral enzyme (an esterase), one enantiomer would likely react faster than the other. Studies on the hydrolysis of other secondary alkyl nitrates have shown that the mechanism and stereochemical outcome can be complex, resembling the behavior of secondary alkyl halides. caltech.edu
| Factor | Influence of Enantiomerism | Influence of Diastereomerism |
| Thermodynamic Stability | Identical for both enantiomers. | Different for each diastereomer. |
| Reactivity (Achiral Reagents) | Identical rates and products. | Different rates and potentially different product ratios. |
| Reactivity (Chiral Reagents) | Different rates, forming the basis for kinetic resolution. | Different rates. |
Methods for Chiral Separation and Enantiomeric Purity Assessment
Given the different biological and chemical activities often exhibited by enantiomers, their separation and the assessment of enantiomeric purity are crucial in many fields.
Chiral Separation Methods The separation of a racemate into its constituent enantiomers is known as chiral resolution. For this compound, or its parent alcohol, several methods could be employed:
Kinetic Resolution : This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. thieme-connect.com For example, lipase-catalyzed acylation of the racemic parent alcohol, 3-hexanol, would preferentially acylate one enantiomer, allowing the unreacted enantiomer and the esterified enantiomer to be separated. acs.orgorganic-chemistry.org Highly efficient protocols for the kinetic resolution of secondary alcohols have been developed using chiral Brønsted acids or other catalysts. acs.org
Chiral Chromatography : This is a powerful and widely used technique. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus separation. chemistrydocs.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common formats. mdpi.com For alkyl nitrates specifically, cyclodextrin-based GC columns, such as heptakis(3-O-acetyl,-2,6-di-O-pentyl)-β-cyclodextrin (LIPODEX-D), have been successfully used for enantiomeric separation. nih.gov
Enantiomeric Purity Assessment Once a separation is performed or an enantioselective synthesis is carried out, the enantiomeric purity must be determined. This is often expressed as enantiomeric excess (ee).
Polarimetry : This classical method measures the optical rotation of a sample. By comparing the observed rotation to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. libretexts.org Modern detectors can combine polarimetry with UV detection for real-time assessment during chromatographic separation. nih.gov
Chiral Chromatography : The same HPLC or GC methods used for separation can be used for analysis. The relative areas of the two enantiomer peaks in the chromatogram directly correspond to their ratio in the mixture. researchgate.net
NMR Spectroscopy : While NMR cannot distinguish between enantiomers directly, the use of a chiral derivatizing agent or a chiral solvating agent (CSA) can be employed. libretexts.org These agents interact with the enantiomers to form diastereomeric species (either through covalent bonds or transient complexes), which have distinct signals in the NMR spectrum, allowing for their quantification and the determination of enantiomeric purity. libretexts.orgacs.org
| Method | Principle | Application |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent/catalyst. thieme-connect.com | Preparative Separation |
| Chiral Chromatography (GC/HPLC) | Differential interaction of enantiomers with a chiral stationary phase. nih.govchemistrydocs.com | Preparative Separation & Analytical Assessment |
| Polarimetry | Measurement of the rotation of plane-polarized light. nih.gov | Analytical Assessment |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinguishable NMR spectra. libretexts.org | Analytical Assessment |
Advanced Analytical Methodologies for Research Applications of 3 Hexanol, Nitrate
Gas Chromatography-Mass Spectrometry (GC-MS) with Specialized Detectors
Gas chromatography coupled with mass spectrometry (GC-MS) is a foundational technique for the analysis of volatile and semi-volatile organic compounds, including alkyl nitrates like 3-hexanol (B165604), nitrate (B79036). vliz.be The use of specialized detectors enhances sensitivity and selectivity, which is critical when dealing with trace concentrations. nih.gov For instance, negative ion chemical ionization (NICI) mass spectrometry has been shown to be a highly sensitive and selective method for detecting alkyl nitrates in the atmosphere, with detection limits below 0.01 parts per trillion (ppt). nih.gov
High-Resolution Gas Chromatography for Complex Mixtures
High-resolution gas chromatography (HRGC) is essential for separating isomeric compounds within complex mixtures of alkyl nitrates found in environmental samples. nih.gov The use of nonpolar stationary phases, such as methylpolysiloxane, allows for the separation of diastereomeric monomethyl-substituted cyclohexyl nitrates. nih.gov This level of separation is critical for accurate identification and quantification, especially in atmospheric samples where numerous isomers may coexist. nih.gov Column coupling techniques, for example, combining a chiral column like LIPODEX-D with a polar achiral stationary phase, can resolve co-eluting chiral alkyl nitrates in air samples. nih.gov
Challenges with Thermal Instability of Nitrate Esters in GC Analysis
A significant challenge in the GC analysis of nitrate esters is their thermal instability. researchgate.netepa.gov Many nitrate esters, including potentially 3-hexanol, nitrate, can decompose at the elevated temperatures used in GC injectors and columns. diva-portal.orgnih.gov This thermal degradation can lead to the formation of smaller, more stable molecules like nitric oxide (NO), water, carbon monoxide, and formaldehyde, resulting in inaccurate quantification and misidentification of the parent compound. diva-portal.orgnih.gov To mitigate this, analytical conditions must be carefully optimized. For example, maintaining transfer line temperatures between 180°C and 200°C can allow for the detection of both the intact nitrate ester and its decomposition products, aiding in identification. diva-portal.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants
Liquid chromatography-mass spectrometry (LC-MS) and its tandem MS/MS variants offer a powerful alternative for the analysis of thermally labile compounds like nitrate esters, as it operates at lower temperatures than GC. nih.govmdpi.com LC-MS methods have been successfully developed for the identification of various nitrate ester explosives. nih.gov Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) in the negative-ion mode are often employed. nih.gov The use of post-column additives can promote the formation of characteristic adduct ions, enhancing detection and identification. nih.gov For complex samples, LC can be coupled with tandem mass spectrometry (LC-MS/MS) for more specific and sensitive detection. frontiersin.orgacs.org
Ion Chromatography (IC) for Nitrate/Nitrite (B80452) Analysis in Environmental Samples
While not directly measuring the intact this compound molecule, ion chromatography (IC) is a crucial technique for determining the concentration of nitrate and nitrite ions in environmental samples that may result from the degradation of alkyl nitrates. researchgate.netpjoes.compsu.edu IC is a highly sensitive and selective method for analyzing inorganic anions in various matrices, including water, wastewater, and air samples. researchgate.netpjoes.comresearchgate.net It is often considered a superior method due to its accuracy and ability to overcome matrix interferences that can affect other techniques. psu.eduscielo.org.za
Spectrophotometric and Electrochemical Detection Methods for Nitrate/Nitrite Moieties
Spectrophotometric and electrochemical methods provide alternative or complementary approaches for detecting the nitrate/nitrite functional groups.
Spectrophotometric Methods: These methods are often based on colorimetric reactions. For instance, nitrates and nitrites can react with compounds like 2,6-xylenol in an acidic solution to produce a colored product that can be quantified using a spectrophotometer. jlu.edu.cnacs.org Another approach involves the reduction of nitrate to nitrite, which then reacts with a diazotizing reagent and a coupling agent to form a colored azo dye. scielo.br These methods can be applied to determine nitrate and nitrite in various water samples. jlu.edu.cn
Electrochemical Detection: This technique can be coupled with separation methods like microchip electrophoresis for the rapid and sensitive measurement of nitrate esters. researchgate.netrsc.orgrsc.org A glassy-carbon amperometric detector, for example, can provide cathodic detection of nitrate esters down to the picogram level. rsc.orgrsc.org The electrochemical behavior of nitrate esters can be influenced by their molecular structure, potentially allowing for the development of specific sensors. nih.govosti.gov
Online and Real-Time Analytical Techniques (e.g., SIFT-MS, PTR-MS) for Atmospheric Studies
For atmospheric research, where real-time monitoring is often essential, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) are invaluable. copernicus.org
SIFT-MS: This technique allows for the direct, real-time quantification of volatile organic compounds (VOCs) at trace levels without preconcentration. spectroscopyonline.com By using different reagent ions (e.g., H₃O⁺, NO⁺, O₂⁺), SIFT-MS can selectively ionize and detect a wide range of compounds, including alkyl nitrates. researchgate.netmdpi.com
PTR-MS: This is another soft ionization technique used for real-time monitoring of VOCs in the air with high sensitivity and time resolution. psi.ch It has been optimized for the detection of individual alkyl and multifunctional organic nitrates. researchgate.netcopernicus.org By modifying the operating mode and reagent ions, PTR-MS can achieve detection limits in the parts-per-trillion (ppt) range for certain organic nitrates. researchgate.netcopernicus.org
Table of Analytical Methodologies and Key Findings for Alkyl Nitrate Analysis
Table of Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Hexanol nitrate derivatives in laboratory settings?
- Methodological Answer : 3-Hexanol nitrate can be synthesized via nitration reactions using nitric acid in the presence of inhibitors like secondary alcohols (e.g., 3-Hexanol itself) to minimize oxidation byproducts . Additionally, metabolic pathways involving n-Hexane hydroxylation (yielding 3-Hexanol as a detoxification product) provide insights into precursor availability for subsequent nitration . Ensure controlled conditions (e.g., low temperature, inert atmosphere) to prevent undesired side reactions.
Q. What safety protocols are critical when handling 3-Hexanol nitrate in laboratory environments?
- Methodological Answer : Key protocols include:
- Flammability Management : Store in sealed containers away from ignition sources; use explosion-proof equipment .
- PPE : Wear nitrile gloves, splash goggles, and vapor respirators due to severe eye irritation risks .
- Incompatibility Mitigation : Avoid contact with strong acids, oxidizers, and amines to prevent explosive reactions .
- Emergency Response : Use foam or dry powder extinguishers for fires; rinse exposed skin/eyes immediately with water .
Q. How can researchers determine the purity and structure of 3-Hexanol nitrate using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze NMR spectra to identify characteristic peaks, such as quartets (CH) and triplets (CH), and correlate with dehydration-derived hexene isomers .
- Chromatography : Use HPLC or GC-MS (as in wastewater studies) with recovery rates of 80–97% for quantification . Validate methods with reference standards from NIST databases .
Q. What are the solubility characteristics of 3-Hexanol nitrate in aqueous and organic phases?
- Methodological Answer : Mutual solubility with water can be assessed via phase diagrams. Tentative data indicate limited miscibility, with distinct water-rich and alcohol-rich phases under ambient conditions . For organic solvents, test solubility in ethyl acetate, hexanes, or methanol, referencing compatibility with nitrates (e.g., copper nitrate’s insolubility in ethyl acetate ).
Advanced Research Questions
Q. How can experimental designs address discrepancies in aerosol nitrate formation models for environmental impact studies?
- Methodological Answer : Use chemistry-transport models (CTMs) to simulate nitrate formation pathways, incorporating heterogeneous reactions (e.g., nitric acid adsorption on aerosols in winter) . Validate models with field data, prioritizing regions with high ammonia emissions (e.g., the Netherlands) where ammonium nitrate concentrations are significant . Address sampling artefacts (e.g., evaporation losses) by calibrating with controlled lab measurements.
Q. What methodologies resolve contradictions in thermodynamic data during enzyme-catalyzed enantioselective reactions of 3-Hexanol?
- Methodological Answer : For Candida antarctica lipase B, combine temperature-dependent enantiomeric ratio (E) analysis with molecular dynamics (MD) simulations. Example: 3-Hexanol’s R-enantiomer exhibits higher entropy due to greater substrate-accessible volume in the active site, confirmed via systematic conformational searches . Reconcile discrepancies by comparing differential activation entropy (ΔS) and enthalpy (ΔH) across substrates.
Q. What strategies are effective in assessing the environmental persistence and degradation pathways of 3-Hexanol nitrate in aquatic systems?
- Methodological Answer :
- Biodegradation Studies : Use aerobic bioreactors to monitor metabolite formation (e.g., 3-Hexanone) via GC-MS .
- Ecotoxicity Assays : Expose model organisms (e.g., Zostera seagrass) to nitrate-enriched environments, measuring growth inhibition .
- Field Monitoring : Track plant emissions of 3-Hexanol (a stress biomarker) near industrial sites using genetically modified biosensors .
Q. How should researchers design stability studies to evaluate the long-term storage conditions of 3-Hexanol nitrate?
- Methodological Answer :
- Accelerated Degradation Testing : Store samples at elevated temperatures (e.g., 40°C) and analyze decomposition products via HPLC .
- Environmental Controls : Maintain storage in cool, ventilated areas with humidity <60% to prevent hydrolysis .
- Compatibility Testing : Assess container materials (e.g., glass vs. HDPE) for leaching or reactivity using FTIR spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
